5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine chemical properties
5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine chemical properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine
Executive Summary & Molecular Architecture
Compound Identity:
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IUPAC Name: 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine[1][2]
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Molecular Weight: 200.30 g/mol [1]
Architectural Significance: This molecule represents a "privileged scaffold" in medicinal chemistry, fusing a pharmacologically active 1,3,4-thiadiazole core with a flexible diethylaminoethyl side chain .
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The Core (1,3,4-Thiadiazole): A mesoionic aromatic system acting as a bioisostere of pyrimidine.[3] It serves as a hydrogen bond acceptor/donor vector, critical for binding in the ATP-pocket of kinase enzymes (e.g., SYK, VEGFR).
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The Side Chain (Diethylaminoethyl): A solubilizing "tail" that introduces a basic center (pKa ~9.5–10.0), enhancing aqueous solubility and lysosomotropic properties, which is vital for drug bioavailability and intracellular accumulation.
Physicochemical Profile
The dual-nature of this molecule—possessing both a heteroaromatic primary amine and an aliphatic tertiary amine—creates unique solubility and reactivity profiles.[2]
| Property | Value / Characteristic | Technical Insight |
| Appearance | White to off-white crystalline powder | Hygroscopic tendency due to the tertiary amine.[1][2] |
| Predicted pKa (1) | ~2.65 (Thiadiazole amine) | The 2-amino group is weakly basic due to electron delocalization into the electron-deficient ring.[1][2] |
| Predicted pKa (2) | ~9.8 (Diethylamino group) | The aliphatic amine is the primary protonation site, governing solubility in acidic media.[2] |
| LogP | ~0.5 – 0.8 (Predicted) | Moderate lipophilicity allows for membrane permeability, balanced by the ionizable tail.[2] |
| Solubility | pH-dependent | High: Aqueous acid (pH < 7).[1][2] Low/Moderate: Neutral pH. High: Polar organics (DMSO, MeOH).[1] |
| Thermal Stability | Stable < 150°C | Thiadiazole rings are thermally robust; degradation usually begins at the aliphatic chain.[2] |
Synthetic Routes & Process Chemistry
Optimized Synthetic Workflow (POCl₃ Method)
Reaction Logic: The synthesis relies on the condensation of a carboxylic acid precursor with thiosemicarbazide.[4][5] The acid chloride is generated in situ or pre-formed, followed by acyl-thiosemicarbazide formation and subsequent ring closure.
Reagents:
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Phosphorus Oxychloride (POCl₃) – Dehydrating agent & Solvent[1][2]
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Ice/Water – Quenching[2]
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Ammonium Hydroxide – Neutralization
Step-by-Step Protocol:
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Complexation: In a flame-dried round-bottom flask under Argon, charge 3-(Diethylamino)propanoic acid (1.0 eq) and Thiosemicarbazide (1.1 eq).
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Cyclization: Add POCl₃ (5.0 eq) dropwise at 0°C. Caution: Exothermic.
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Reflux: Heat the mixture to 75–80°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1] Look for the disappearance of the starting acid.
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Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The solution will be highly acidic (pH < 1).[1]
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Neutralization & Extraction: Adjust pH to ~10 using NH₄OH. This deprotonates the diethylamino group, rendering the product organic-soluble. Extract immediately with Ethyl Acetate (3x).[1][2]
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Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from Ethanol/Ether to yield the target amine.
Reactivity & Functionalization (The "Warhead" Potential)[1]
The 2-amino-1,3,4-thiadiazole moiety is not just an endpoint; it is a versatile handle for downstream API synthesis.[1][6]
Key Transformations:
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Sandmeyer Reaction (Halogenation): Converting the -NH₂ to -Cl or -Br allows for Suzuki/Buchwald couplings, essential for attaching the ring to larger aromatic systems (common in kinase inhibitor synthesis).[1]
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Acylation: Reaction with acid chlorides yields amide-linked derivatives, often used to probe H-bond interactions in enzyme pockets.[1][2]
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Schiff Base Formation: Reaction with aldehydes creates imines, widely explored for antimicrobial activity.
Figure 1: Synthetic pathway from aliphatic precursors to the target scaffold and downstream functionalization routes.[1]
Analytical Characterization Standards
To validate the identity of CAS 59302-31-5, the following spectral fingerprints must be met.
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¹H NMR (DMSO-d₆, 400 MHz):
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Mass Spectrometry (ESI+):
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Major peak [M+H]⁺ at m/z 201.1.[1]
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IR Spectroscopy:
Safety & Handling (MSDS Highlights)
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Handling: The free base is a nucleophilic amine. Avoid contact with strong oxidizers.[2]
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The diethylamino side chain is susceptible to N-oxidation over prolonged exposure to air.[1][2]
References
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Hu, Y., et al. (2014). "Synthesis and biological evaluation of 1,3,4-thiadiazole derivatives as potential antimicrobial agents." Bioorganic & Medicinal Chemistry Letters.
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ChemicalBook. (n.d.).[2] "CAS 59302-31-5 DataBase."[1][2] ChemicalBook.[2][7]
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Jain, A.K., et al. (2013). "1,3,4-Thiadiazole: A Potent Scaffold for Anticancer Agents."[1][3][8][9] Anti-Cancer Agents in Medicinal Chemistry.
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PubChem. (n.d.).[2] "Compound Summary: 2-Amino-1,3,4-thiadiazoles." National Library of Medicine.[2]
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Currie, K.S., et al. (2014).[10] "Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase (SYK)."[10][11] Journal of Medicinal Chemistry. (Contextual reference for kinase inhibitor scaffolds).
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